molecular formula C6H3FIN3 B12828829 7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine

7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12828829
M. Wt: 263.01 g/mol
InChI Key: NHMVOIXKIMJDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Properties

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

7-fluoro-3-iodo-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H3FIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)

InChI Key

NHMVOIXKIMJDMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of fluorine and iodine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a preformed pyrazole or pyridine, the compound can be synthesized through a series of steps involving halogenation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The iodine atom at position 3 serves as a prime site for nucleophilic substitution due to its polarizable nature. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 80°CBiaryl derivatives (e.g., 3-aryl-substituted pyrazolopyridines)48–53%
Miyaura BorylationPd(dppf)Cl₂, KOAc, bis(pinacolato)diboronBoronate esters for iterative coupling52–65%

For example, Suzuki coupling with 2,5-difluorobenzyl bromide under palladium catalysis yields biaryl derivatives critical for kinase inhibitor development .

Deprotonation and Alkylation

The NH group in the pyrazole ring undergoes deprotonation with strong bases (e.g., NaH), enabling alkylation:

Alkylating AgentConditionsProductsYieldSource
Para-methoxybenzyl (PMB) chlorideNaH, DMF, 0–25°CN-PMB-protected derivatives~50%
Methyl iodideNaH, THF, rtN-methylated analogs60–75%

These reactions enhance solubility or enable selective functionalization during multi-step syntheses .

Cross-Coupling for Bioconjugation

The iodine substituent facilitates palladium-mediated cross-coupling with alkenes/alkynes:

Reaction TypeConditionsApplicationsYieldSource
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, PPh₃, Et₃NAlkynylated derivatives for probe design45–60%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Amino-substituted analogs for kinase inhibitors65–70%

For instance, coupling with terminal alkynes generates fluorescent probes for biological imaging.

Functionalization via Halogen Exchange

The iodine atom can be replaced via metal-halogen exchange:

ReagentConditionsProductsYieldSource
Grignard ReagentsTHF, −78°C to rtAryl or alkyl substituents at C355–70%
Organozinc CompoundsPd(PPh₃)₄, rtZincated intermediates for diversification60–80%

This strategy is pivotal for introducing pharmacophores in drug candidates.

Cyclization and Heterocycle Formation

The compound acts as a scaffold for fused heterocycles:

Reaction TypeConditionsProductsYieldSource
Intramolecular CyclizationCuI, DMF, 120°CPyrazolo-triazolopyrimidines40–50%
Condensation with AldehydesK₂CO₃, DMSO, 100°CSchiff base-linked macrocycles30–45%

These reactions expand structural diversity for targeting enzymes like CDK2 .

Stability and Reactivity Considerations

  • Solubility : Stable in DMSO, DMF, and dioxane but decomposes in strong acids/bases.

  • Thermal Stability : Degrades above 200°C, limiting high-temperature reactions.

Scientific Research Applications

7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.

    1H-Pyrazolo[4,3-b]pyridine: Similar structure but with different ring fusion.

    1H-Pyrazolo[3,4-c]pyridine: Closely related compound with different substituents.

Uniqueness

7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, focusing on synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula: C6H3FIN3
  • Molecular Weight: 263.01 g/mol
  • CAS Number: 2122196-69-2
  • Physical Properties:
    • Boiling Point: Approximately 384.4 °C (predicted) .
    • Density: 2.294 g/cm³ (predicted) .

Synthesis

The synthesis of this compound typically involves electrophilic substitution reactions where iodine is introduced at the 3-position of the pyrazolo ring. Various synthetic routes have been explored, including palladium-catalyzed reactions and other coupling methods .

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as:

  • Induction of Caspase Activation: Activation of caspase-9 has been observed, leading to apoptosis .
  • Inhibition of Proliferation Markers: Reduction in proliferating cell nuclear antigen (PCNA) levels correlates with decreased cell proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMV4-11 (Leukemia)5.2Induces apoptosis via caspase activation
K562 (Leukemia)8.7Reduces PCNA expression
MCF-7 (Breast Cancer)6.0Induces autophagic processes

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed mechanisms are still under investigation .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the effects of various pyrazolo[4,3-c]pyridine derivatives on cancer cell lines, highlighting that modifications at the 4-position significantly affected biological activity. The most potent derivative demonstrated an IC50 value in low micromolar ranges against multiple cancer types .
  • Mechanistic Insights : Another research effort focused on elucidating the cellular pathways involved in the anticancer activity of these compounds. It was found that they could modulate key signaling pathways involved in cell survival and proliferation, suggesting potential for therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 7-fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine, and how can reaction yields be improved?

Methodological Answer: A common approach involves halogenation of the pyrazole core. For example, fluorination can be achieved using Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C), followed by iodination via electrophilic substitution. Key steps include:

  • Purification: Column chromatography (e.g., DCM/ethyl acetate gradients) to isolate intermediates.
  • Yield Optimization: Adjust stoichiometry (e.g., 1.5 eq. Selectfluor®) and reaction time (12–24 hrs). Lower yields (~29%) may arise from side reactions, requiring iterative solvent optimization (e.g., toluene co-evaporation to remove polar impurities) .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

  • ¹H/¹⁹F NMR: Assign signals using deuterated DMSO (e.g., δ ~-172 ppm for fluorine in analogous fluorinated pyrazoles).
  • X-ray Crystallography: Resolve halogen bonding patterns (e.g., C–I distances ~2.9–3.1 Å) and confirm regiochemistry .
  • HRMS: Validate molecular weight (e.g., [M+H]+ expected for C₆H₄FIN₃: calc. 295.94, observed 295.95) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with iodinated intermediates.
  • Ventilation: Use fume hoods for reactions releasing HI or NOx gases (e.g., iodination with HNO₃/H₂SO₄).
  • Waste Management: Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the 3-iodo and 7-fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine at C7 deactivates the ring, while the iodine at C3 acts as a directing group. For Suzuki-Miyaura couplings:

  • Catalyst Selection: Use Pd(PPh₃)₄ for aryl boronic acids; iodine’s steric bulk may require elevated temperatures (80–100°C).
  • Competing Pathways: Monitor for protodehalogenation (common in electron-deficient systems) via LC-MS .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Methodological Answer:

  • Variable Temperature NMR: Identify dynamic processes (e.g., tautomerism) by analyzing signal coalescence at elevated temps.
  • DFT Calculations: Compare predicted ¹⁹F chemical shifts with experimental data to confirm regiochemistry (error margin <5 ppm) .
  • 2D NMR (HSQC/HMBC): Resolve ambiguities in proton-proton coupling (e.g., J = 2.3 Hz for H-2/H-5 in fluorinated pyrazoles) .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2 or Aurora B).
  • QSAR Models: Correlate substituent parameters (Hammett σ, LogP) with anti-mitotic activity from analogs (R² > 0.85 for pyrazolo[4,3-c]pyridines) .

Q. How can solvent polarity impact the regioselectivity of electrophilic substitutions in this scaffold?

Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize charged intermediates, favoring iodination at C3.
  • Low-Polarity Solvents (Toluene): Promote fluorine-directed substitutions at C7. Validate via competitive experiments with NIS (N-iodosuccinimide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.